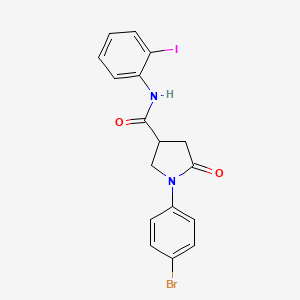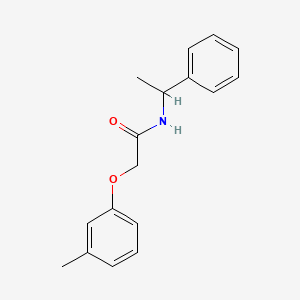
N-(3-isopropoxypropyl)-N'-isopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-N'-isopropylethanediamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn produces a range of biochemical and physiological effects. In
科学的研究の応用
A-836,339 has been extensively studied in scientific research, particularly in the field of cannabinoid pharmacology. It has been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, anxiety, and depression. A-836,339 has also been studied for its potential use as a tool compound to investigate the endocannabinoid system and its role in various physiological processes.
作用機序
A-836,339 works by inhibiting N-(3-isopropoxypropyl)-N'-isopropylethanediamide, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, producing a range of biochemical and physiological effects. The inhibition of this compound leads to an increase in endocannabinoid levels, which in turn produces a range of effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of A-836,339 are primarily related to its inhibition of this compound and subsequent increase in endocannabinoid levels. These effects include pain relief, anti-inflammatory effects, anxiolytic effects, and potential antidepressant effects. A-836,339 has also been shown to have potential neuroprotective effects, particularly in the context of ischemic injury.
実験室実験の利点と制限
A-836,339 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3-isopropoxypropyl)-N'-isopropylethanediamide, which makes it a useful tool compound for investigating the endocannabinoid system. It has also been extensively studied in scientific research, which means that there is a wealth of data available on its effects and mechanisms of action. However, there are also limitations to using A-836,339 in lab experiments. Its potency and selectivity may make it difficult to interpret results, particularly in the context of complex biological systems. Additionally, its potential therapeutic applications may limit its availability for research purposes.
将来の方向性
There are several future directions for research on A-836,339. One area of focus is the potential therapeutic applications of A-836,339, particularly in the context of pain, inflammation, anxiety, and depression. Another area of focus is the investigation of the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of A-836,339, particularly in the context of complex biological systems. Finally, there is a need for the development of new and more potent N-(3-isopropoxypropyl)-N'-isopropylethanediamide inhibitors, which may have even greater potential for therapeutic applications.
合成法
The synthesis of A-836,339 involves several steps. The starting material is 3-isopropoxypropanol, which is reacted with phosgene to form 3-isopropoxypropyl chloroformate. This intermediate is then reacted with ethylenediamine to form N-(3-isopropoxypropyl)ethylenediamine. Finally, this compound is reacted with isopropyl chloroformate to form N-(3-isopropoxypropyl)-N'-isopropylethanediamide, or A-836,339.
特性
IUPAC Name |
N'-propan-2-yl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(2)13-11(15)10(14)12-6-5-7-16-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBPISMBDDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)
![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
